(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid hydrochloride
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Overview
Description
“(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid hydrochloride” is a compound with the CAS Number: 1955474-01-7 . It has a molecular weight of 235.63 and its IUPAC name is (2,2,2-trifluoroethyl)-L-valine hydrochloride . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12F3NO2.ClH/c1-4(2)5(6(12)13)11-3-7(8,9)10;/h4-5,11H,3H2,1-2H3,(H,12,13);1H/t5-;/m0./s1 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 235.63 . It is a powder in physical form . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Polymer Chemistry and Functional Coatings
(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid hydrochloride: has been utilized in the synthesis of poly(fluoroacrylate)s. These polymers exhibit tunable surface hydrophobicity and improved adhesion, making them suitable for functional coatings . The copolymerization of FATRIFE with 2-(trifluoromethyl)acrylic acid (MAF) results in a range of compositions, impacting glass transition temperatures (Tg) and thermal stability. High MAF content enhances adhesion to metal substrates and improves hydrophilicity .
H-Phosphonate Synthesis
Bis(2,2,2-trifluoroethyl) phosphonate (BTFEP) serves as a precursor for the microwave-assisted synthesis of cyclic H-phosphonates and hetero-substituted dialkyl H-phosphonates. This method enables efficient alcoholysis under non-inert and additive-free conditions, providing access to diverse phosphonate derivatives .
Langmuir Monolayers and Electrostatic Properties
Studies on the Langmuir monolayers of behenic acid 2,2,2-trifluoroethyl ester reveal that the hydrophilic CF3 head of this long-chain fatty acid dramatically alters the electrostatic properties of the monolayer. The unique behavior of the CF3 group at the air-water interface has implications for surface interactions and self-assembly .
Safety and Hazards
properties
IUPAC Name |
(2S)-3-methyl-2-(2,2,2-trifluoroethylamino)butanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO2.ClH/c1-4(2)5(6(12)13)11-3-7(8,9)10;/h4-5,11H,3H2,1-2H3,(H,12,13);1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKJLQBCWRHTCM-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NCC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid hydrochloride |
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